REACTION_CXSMILES
|
O.[Y:2].OC1C=C[C:7]([C:8]([OH:10])=[O:9])=CC=1>C(O)CC.CCCO.CCCO.CCCO.CCCO.[Zr]>[C:8]([O-:10])(=[O:9])[CH3:7].[Y+3:2].[C:8]([O-:10])(=[O:9])[CH3:7].[C:8]([O-:10])(=[O:9])[CH3:7] |f:4.5.6.7.8,9.10.11.12|
|
Name
|
Y(acetate)3
|
Quantity
|
247 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Name
|
|
Quantity
|
2.66 kg
|
Type
|
catalyst
|
Smiles
|
CCCO.CCCO.CCCO.CCCO.[Zr]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
ZrO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
zirconium alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This solution must be kept hot during the synthesis
|
Type
|
ADDITION
|
Details
|
was used throughout the addition
|
Reaction Time |
30 min |
Name
|
yttrium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Y+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |